Physical and chemical properties of 5-Propoxypyridine-2-carboxaldehyde
Physical and chemical properties of 5-Propoxypyridine-2-carboxaldehyde
An In-depth Technical Guide to 5-Propoxypyridine-2-carboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a versatile component in the design of bioactive molecules.[3][4] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's steric and electronic profile, which in turn can modulate its pharmacological activity.[3] Pyridine-2-carboxaldehyde and its derivatives are particularly valuable as intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active compounds.[5][6]
This guide focuses on 5-Propoxypyridine-2-carboxaldehyde, a molecule that combines the reactive aldehyde functionality at the 2-position with an electron-donating propoxy group at the 5-position. This substitution pattern is expected to influence the molecule's reactivity and biological interactions in a distinct manner compared to the unsubstituted parent compound or other substituted analogs.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Pyridine-2-carboxaldehyde (Parent Compound) | Predicted: 5-Propoxypyridine-2-carboxaldehyde | Rationale for Prediction |
| Molecular Formula | C₆H₅NO[7][8] | C₉H₁₁NO₂ | Addition of a C₃H₆O (propoxy) group. |
| Molecular Weight | 107.11 g/mol [7][8] | ~165.19 g/mol | Calculated based on the molecular formula. |
| Appearance | Colorless to yellow oily liquid[7][10] | Likely a pale yellow liquid or low-melting solid | The propoxy group may increase the melting/boiling point compared to the parent. |
| Boiling Point | 181 °C[7][8] | > 181 °C | The increased molecular weight and van der Waals forces from the propoxy group would elevate the boiling point. |
| Solubility | Soluble in water and polar organic solvents[8][10] | Moderately soluble in water, soluble in polar organic solvents | The propoxy group adds hydrophobic character, likely reducing water solubility compared to the parent compound. |
The introduction of a propoxy group at the 5-position is expected to increase the lipophilicity of the molecule compared to pyridine-2-carboxaldehyde. This can have significant implications for its pharmacokinetic profile in drug development, potentially affecting membrane permeability and protein binding.
Synthesis and Chemical Reactivity
The synthesis of 5-Propoxypyridine-2-carboxaldehyde would likely proceed through established methods for the functionalization of the pyridine ring. A logical synthetic approach would involve the introduction of the propoxy group onto a pre-functionalized pyridine ring, followed by the formation or unmasking of the aldehyde.
Proposed Synthetic Pathway
A plausible synthetic route could start from a commercially available 5-halopyridine-2-carboxaldehyde, such as 5-bromopyridine-2-carboxaldehyde. The propoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction with sodium propoxide.
Caption: Proposed synthesis of 5-Propoxypyridine-2-carboxaldehyde.
Experimental Protocol (Hypothetical):
-
To a solution of 5-bromopyridine-2-carboxaldehyde (1.0 eq) in anhydrous n-propanol, add sodium propoxide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-Propoxypyridine-2-carboxaldehyde.
The causality behind this experimental design lies in the activation of the pyridine ring towards nucleophilic substitution by the electron-withdrawing aldehyde group. The bromo substituent at the 5-position serves as a good leaving group for the incoming propoxide nucleophile.
Chemical Reactivity
The reactivity of 5-Propoxypyridine-2-carboxaldehyde is dictated by the interplay between the pyridine nitrogen, the aldehyde group, and the propoxy substituent.
-
Aldehyde Group: The aldehyde functionality is a key site for a variety of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions.[7][10] For instance, it can react with amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and can also act as bidentate ligands in coordination chemistry.[7][11]
Caption: Reaction of 5-Propoxypyridine-2-carboxaldehyde with a primary amine.
-
Pyridine Ring: The pyridine nitrogen imparts a basic character to the molecule and can be protonated or alkylated.[3] The electron-donating nature of the propoxy group at the 5-position would be expected to increase the electron density of the pyridine ring compared to the unsubstituted parent compound, potentially enhancing its basicity and influencing its reactivity in electrophilic aromatic substitution reactions (which are generally difficult for pyridines).[3][12]
-
Coordination Chemistry: Like its parent compound, 5-Propoxypyridine-2-carboxaldehyde can act as a ligand in coordination chemistry, forming stable complexes with various metal ions.[11][13] The nitrogen of the pyridine ring and the oxygen of the aldehyde group can act as a bidentate chelating ligand.[11]
Applications in Drug Discovery and Development
Substituted pyridine-2-carboxaldehydes are valuable precursors in the synthesis of a wide array of therapeutic agents.[2][14] The thiosemicarbazone derivatives of substituted pyridine-2-carboxaldehydes, for example, have been extensively studied for their anticancer properties.[15][16][17]
The presence of the propoxy group in 5-Propoxypyridine-2-carboxaldehyde offers a handle for modulating the lipophilicity and, consequently, the pharmacokinetic properties of potential drug candidates. This can be advantageous in optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Therapeutic Areas:
-
Anticancer Agents: As a precursor to thiosemicarbazones and other heterocyclic systems, it could be utilized in the development of novel anticancer drugs.[15][17]
-
Antimicrobial Agents: The pyridine scaffold is a common feature in many antibacterial and antifungal agents.[14][18]
-
Neurological Disorders: The structural motifs derived from pyridine aldehydes are found in drugs targeting the central nervous system.
Safety and Handling
Based on the safety data for related compounds like pyridine-2-carboxaldehyde and other substituted pyridine aldehydes, 5-Propoxypyridine-2-carboxaldehyde should be handled with care.[19][20][21] It is predicted to be harmful if swallowed and may cause skin and eye irritation.[19][20][21][22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Propoxypyridine-2-carboxaldehyde represents a promising, albeit not yet extensively documented, building block for organic synthesis and medicinal chemistry. By understanding the fundamental properties of the pyridine-2-carboxaldehyde core and the electronic contributions of the 5-propoxy substituent, researchers can strategically incorporate this molecule into the design and synthesis of novel compounds with potential therapeutic applications. The predictive analysis presented in this guide serves as a foundational resource for scientists and drug development professionals interested in exploring the chemical space and potential of this and related substituted pyridine derivatives.
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